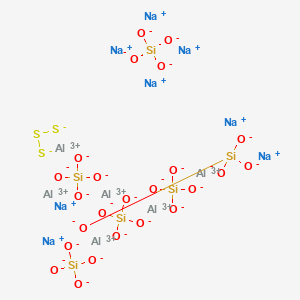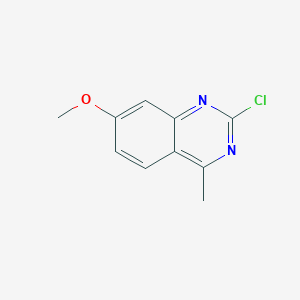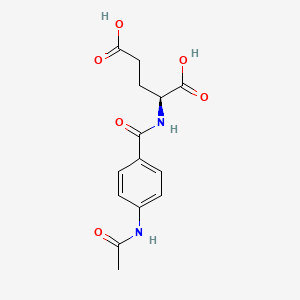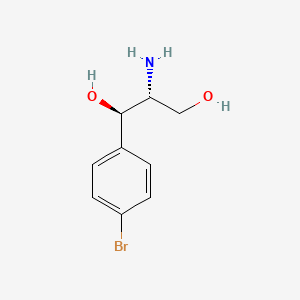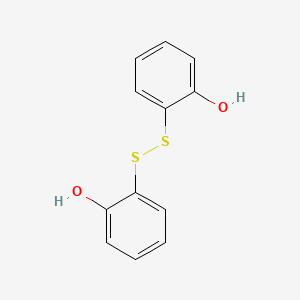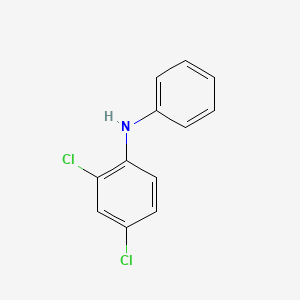
2,4-dichloro-N-phenylaniline
説明
“2,4-dichloro-N-phenylaniline” is an impurity of Diclofenac . It is a non-selective COX inhibitor with IC50 of 60 and 220 nM for ovine COX-1 and -2, respectively . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H9Cl2N . The InChI Key is WRQKGHMNRXSQFK-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 238.11 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the search results.
科学的研究の応用
Electrochemical Studies
Research on 2,4-dichloro-N-phenylaniline has explored its electrochemical properties. Kádár et al. (2001) investigated the electrochemical oxidation of 2,4-dichloroaniline in acetonitrile solution, providing insights into the oxidation mechanisms of chloroaniline derivatives (Kádár, Nagy, Karancsi, & Farsang, 2001).
Analysis of Global Trends and Toxicity Studies
Zuanazzi et al. (2020) conducted a scientometric review focusing on 2,4-dichlorophenoxyacetic acid (2,4-D), a derivative of this compound. This study provided a comprehensive overview of the research trends and gaps in the study of 2,4-D herbicide toxicity (Zuanazzi, Ghisi, & Oliveira, 2020).
DNA Damage Evaluation
Przybojewska (1997) evaluated the DNA damaging effect of this compound and related compounds. This study highlighted the genotoxic potential of these compounds, essential for understanding their biological impacts (Przybojewska, 1997).
Chemical Synthesis and Pesticidal Activity
Research by Molchanov et al. (1983) on N,N′-diacyl derivatives of 4-chloro-1,2-phenylenediamine, a related compound to this compound, focused on synthesizing and evaluating their fungicidal activities. This study is relevant for agricultural applications and pest control (Molchanov, Ayupova, Kadyrov, & Shapkin, 1983).
Spectroscopic Characterization in Organic Light-Emitting Diodes
Raut, Dhoble, and Atram (2012) investigated the use of a derivative of this compound in organic light-emitting diodes (OLEDs). Their work on the spectroscopic characterization of these compounds highlights potential applications in the field of light industry and electronics (Raut, Dhoble, & Atram, 2012).
Scientific Research Applications of this compound
Electrochemical Oxidation Studies
The electrochemical oxidation of 2,4-dichloroaniline, a compound related to this compound, has been explored by Kádár et al. (2001). They studied the oxidation mechanisms in acetonitrile solution, providing insights into the electrochemical properties of chloroaniline derivatives (Kádár, Nagy, Karancsi, & Farsang, 2001).
Herbicide Toxicity and Scientometric Review
A study by Zuanazzi et al. (2020) analyzed global trends in research on 2,4-D herbicide toxicity. This review provides a comprehensive overview of the characteristics of 2,4-D toxicity, its influence on gene expression, and its ecological impacts, which are relevant to understanding derivatives like this compound (Zuanazzi, Ghisi, & Oliveira, 2020).
DNA Damaging Effects
Przybojewska (1997) evaluated the DNA damaging effects of aniline derivatives, including compounds similar to this compound. This research is significant for understanding the genotoxic potential of these compounds (Przybojewska, 1997).
Pesticidal Activity
Molchanov et al. (1983) synthesized and investigated the pesticidal activity of N,N′-diacyl derivatives of 4-chloro-1,2-phenylenediamine, a structurally related compound to this compound. The study provided insights into the potential agricultural applications of these derivatives (Molchanov, Ayupova, Kadyrov, & Shapkin, 1983).
Organic Light-Emitting Diodes (OLEDs)
Raut, Dhoble, and Atram (2012) researched the application of a derivative of this compound in organic light-emitting diodes. This study highlights the potential use of such compounds in the electronics industry, specifically in light-emitting applications (Raut, Dhoble, & Atram, 2012).
作用機序
Safety and Hazards
The safety data sheet for a similar compound, “2,4-Dichlorophenol”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
特性
IUPAC Name |
2,4-dichloro-N-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQKGHMNRXSQFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



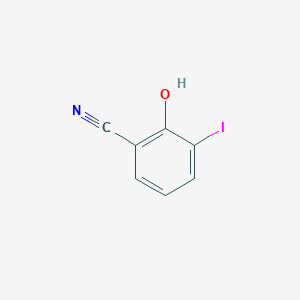
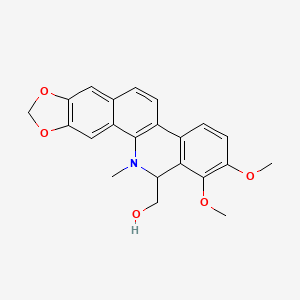
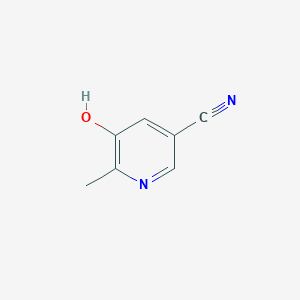
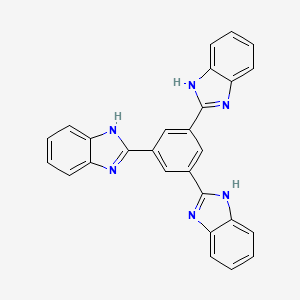
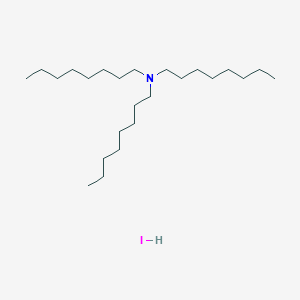
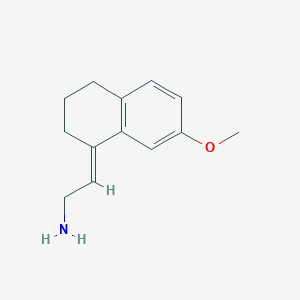
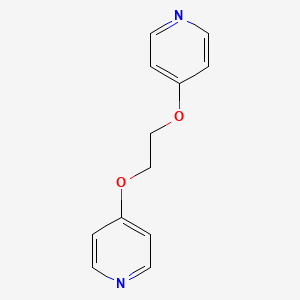
![2,2',3,3',5,5',6,6'-Octafluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3339044.png)
![1-[4-(3-Oxobutanoyl)phenyl]butane-1,3-dione](/img/structure/B3339053.png)
